2-CHLORO-3-[(2-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Overview
Description
2-CHLORO-3-[(2-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-3-[(2-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Chlorine Atom: The chlorine atom is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 2-METHYLPHENYL Group: The 2-METHYLPHENYL group is attached through a nucleophilic substitution reaction, typically using a Grignard reagent or an organolithium reagent.
Methoxylation: The methoxy group is introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-3-[(2-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-CHLORO-3-[(2-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-3-[(2-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-3-METHOXY-N-(2-METHYLPHENYL)BENZAMIDE: Similar in structure but differs in the functional groups attached to the core structure.
Coumarin Derivatives: Share the chromene core but have different substituents and biological activities.
Uniqueness
2-CHLORO-3-[(2-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-3-[(2-methylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO3/c1-13-6-2-3-7-14(13)12-24-20-11-19-17(10-18(20)22)15-8-4-5-9-16(15)21(23)25-19/h2-3,6-7,10-11H,4-5,8-9,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJPZCLXAYXITN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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